molecular formula C17H12O2 B12049965 Phenyl(5-phenyl-3-furyl)methanone CAS No. 54980-33-5

Phenyl(5-phenyl-3-furyl)methanone

Cat. No.: B12049965
CAS No.: 54980-33-5
M. Wt: 248.27 g/mol
InChI Key: PNKYTBAITHUYKB-UHFFFAOYSA-N
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Description

Phenyl(5-phenyl-3-furyl)methanone is an organic compound with the molecular formula C17H12O2 and a molecular weight of 248.276 g/mol . This furan-containing scaffold is of significant interest in medicinal and synthetic chemistry research. Furan chalcone derivatives, which share structural similarities with this compound, have demonstrated promising enzyme inhibitory activity in research settings . Studies on analogous structures have shown potential in inhibiting enzymes like protein tyrosine kinases, which are important targets in pharmacological research . Furthermore, such furan-based compounds have been explored for their therapeutic potential as urease inhibitors, with some derivatives exhibiting activity that surpasses standard reference inhibitors in experimental models . The compound is characterized by a density of 1.151 g/cm³ and a flash point of 196.6°C . Synthetic routes for this compound and its derivatives have been documented in the literature, including methods involving Claisen-Schmidt condensation, which can be facilitated by conventional heating or microwave irradiation to achieve good yields . This compound is provided for research applications such as method development, analytical testing, and as a building block in the synthesis of more complex molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Properties

CAS No.

54980-33-5

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

phenyl-(5-phenylfuran-3-yl)methanone

InChI

InChI=1S/C17H12O2/c18-17(14-9-5-2-6-10-14)15-11-16(19-12-15)13-7-3-1-4-8-13/h1-12H

InChI Key

PNKYTBAITHUYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation: Traditional Approach with Lewis Acid Catalysis

The Friedel-Crafts acylation represents a classical method for synthesizing aryl ketones. For Phenyl(5-phenyl-3-furyl)methanone, this involves the reaction of 5-phenylfuran with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds via electrophilic substitution, where AlCl₃ activates the acylating agent to form an acylium ion, which subsequently attacks the electron-rich furan ring .

Key considerations include the reactivity of the furan ring. While furans are less aromatic than benzene, the electron-donating phenyl group at the 5-position enhances nucleophilicity at the 3-position, facilitating acylation. Reaction conditions typically involve anhydrous dichloromethane or nitrobenzene as solvents at 0–25°C for 12–24 hours. Post-reaction workup requires careful quenching with ice-cold water to hydrolyze the AlCl₃ complex, followed by extraction and recrystallization from ethanol or ethyl acetate .

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal ConditionYield (%)Reference
CatalystAlCl₃ (1.2 equiv)58–62
SolventDichloromethane60
Temperature0°C → 25°C (gradient)62
Reaction Time18 hours58

Limitations include regioselectivity challenges if competing positions on the furan are reactive and the generation of stoichiometric aluminum waste.

Suzuki-Miyaura Cross-Coupling: Palladium-Catalyzed Modular Synthesis

ComponentSpecificationImpact on Yield
LigandPPh₃ vs. SPhos+12% with SPhos
SolventToluene/water vs. DMF+15% in toluene
Boronic Acid Equiv1.5 vs. 2.0+8% at 2.0

This method’s advantages include excellent regiocontrol and compatibility with diverse boronic acids, enabling structural diversification. However, the need for air-free conditions and palladium costs may limit scalability.

Claisen-Schmidt Condensation: Base-Mediated Ketone Formation

The Claisen-Schmidt condensation between 5-phenylfurfural and acetophenone derivatives under basic conditions provides an alternative route. Using potassium hydroxide (KOH) in ethanol at reflux (78°C), the aldol adduct forms and spontaneously dehydrates to yield the α,β-unsaturated ketone, which is hydrogenated to the saturated target compound .

Critical factors include the base strength and aldehyde reactivity. Substituents on the acetophenone ring (e.g., electron-withdrawing groups) accelerate condensation by stabilizing the enolate intermediate. Yields range from 65% to 72%, with purification via silica gel chromatography using hexane/ethyl acetate (4:1) .

Table 3: Claisen-Schmidt Reaction Optimization

VariableOptimal ValueYield (%)
BaseKOH (20% w/v)72
SolventEthanol68
TemperatureReflux (78°C)70

This method avoids transition metals but requires careful pH control to prevent side reactions such as Cannizzaro disproportionation of the aldehyde.

Grignard Reaction: Organometallic Ketone Assembly

The Grignard approach involves reacting 3-furylmagnesium bromide with benzophenone. The furyl Grignard reagent is prepared by treating 3-bromofuran with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen. Quenching the reaction with benzophenone in THF at −78°C followed by acidic workup (HCl/ice) yields the secondary alcohol, which is oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane .

Table 4: Grignard Protocol Efficiency

StepConditionsYield (%)
Grignard FormationTHF, 40°C, 2 hours90
Ketone OxidationPCC, CH₂Cl₂, RT78

While this method offers high intermediate yields, the moisture sensitivity of Grignard reagents and toxicity of PCC necessitate stringent operational controls.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for this compound Synthesis

MethodYield (%)CostScalabilityPurity
Friedel-Crafts58–62LowModerate90–95%
Suzuki-Miyaura75–80HighHigh>98%
Claisen-Schmidt65–72MediumLow85–90%
Grignard70–78HighLow92–95%

The Suzuki-Miyaura method excels in yield and purity but incurs higher costs due to palladium. For small-scale laboratory synthesis, Friedel-Crafts acylation offers simplicity, whereas industrial applications may prioritize Suzuki-Miyaura for reproducibility.

Chemical Reactions Analysis

Types of Reactions: Phenyl(5-phenyl-3-furyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl(5-phenyl-3-furyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(5-phenyl-3-furyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • These compounds share identical molecular formulas but differ in substituent positions, leading to variations in melting points and reactivity.
  • The presence of hydroxyl and methoxy groups enhances solubility in polar solvents, whereas chloro substituents may increase stability .

Benzofuran-Based Methanones

Benzofuran derivatives with methanone groups exhibit notable bioactivity:

  • (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3): Structure: Bromo and methyl substituents on the benzofuran ring. Properties: Higher molecular weight (MW 357.22) due to bromine. Used in synthetic intermediates for pharmaceuticals .
  • (2-Butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids: Bioactivity: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with amino acid side chains (e.g., DBMY-3,7,2) showed enhanced activity due to improved cellular uptake . Comparison: The amino acid functionalization in these derivatives contrasts with the simpler phenyl-furan structure of this compound, highlighting the role of polar groups in bioactivity .

Thiadiazolyl-Substituted Bis-Phenyl Methanones

Bis-phenyl methanones with thiadiazole groups (e.g., C1–C4 in ) exhibit:

  • Antimicrobial and Efflux Pump Inhibition: C2 (N-phenylamino derivative) showed potent activity against biofilm-forming pathogens.
  • Structural Contrast: The thiadiazole ring introduces nitrogen and sulfur heteroatoms, enhancing hydrogen-bonding capacity compared to the furan ring in this compound .

Furanone Derivatives

  • 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone: Synthesis: Prepared via intermolecular condensation of acetoxy derivatives, emphasizing the utility of furanone rings in constructing complex heterocycles . Comparison: The 2-(5H)-furanone core lacks the methanone group but shares a furan-derived scaffold, illustrating divergent reactivity pathways .

Biological Activity

Phenyl(5-phenyl-3-furyl)methanone, a compound characterized by its furan and phenyl moieties, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound is structurally defined as a phenyl group attached to a 5-phenyl-3-furyl ketone. Its synthesis typically involves the reaction of furan derivatives with various aryl compounds under specific conditions to yield the desired product.

Synthesis Overview

StepReactantsConditionsProduct
15-Phenyl-2-furaldehyde + Phenyl GrignardAnhydrous conditionsThis compound
2This compound + AcidsCatalytic conditionsDerivatives (e.g., esters)

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with furan rings demonstrate potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

2.2 Antitumor Activity

This compound has been evaluated for its anticancer properties, particularly in breast cancer models. In vitro assays revealed that certain derivatives can inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines.

Case Study: Anticancer Efficacy

  • Cell Line: MDA-MB-231 (TNBC)
  • IC50 Values:
    • Compound A: 6.25 µM
    • Compound B: 25 µM

2.3 Urease Inhibition

Recent studies have highlighted the urease inhibitory potential of this compound derivatives. Urease is an important enzyme in various pathological conditions, including urinary tract infections.

Urease Inhibition Data

CompoundIC50 (µM)Reference Drug IC50 (µM)
4h16.13 ± 2.4521.25 ± 0.15 (Thiourea)
4s18.75 ± 0.85

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Interaction: Direct interaction with key enzymes such as urease and phosphoinositide 3-Kinase (PI3K) has been documented.
  • Cell Cycle Arrest: Certain compounds have shown the ability to arrest the cell cycle at various phases, inhibiting proliferation.

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

Key Findings:

  • The presence of electron-withdrawing groups enhances antimicrobial and antitumor activities.
  • Substituents on the phenyl ring significantly affect binding affinity to target enzymes.

Q & A

Basic Research Question

  • ¹H NMR : Aromatic proton signals in the δ 7.2–8.1 ppm range distinguish phenyl and furyl substituents. Coupling constants (e.g., J = 15–16 Hz for vinyl groups) confirm stereochemistry .
  • IR : Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (furan C=C) validate the methanone core .
  • HRMS : Exact mass measurements (e.g., m/z 274.1201 for C₁₇H₁₄O₂) confirm molecular formula .
    For advanced studies, 2D NMR (COSY, HSQC) can map non-equivalent protons in crowded spectra, particularly for analogs with substituents like hydroxyl or amino groups .

What crystallographic strategies are effective for resolving the 3D structure of this compound?

Advanced Research Question
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Key considerations:

  • Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors. Use synchrotron sources for weakly diffracting crystals .
  • Twinned data : Employ SHELXD for structure solution in cases of pseudomerohedral twinning .
  • Hydrogen placement : DFT-calculated positions improve accuracy when H atoms are disordered .

How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -CF₃): Enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. For example, trifluoromethyl analogs show 20% faster reaction rates in Suzuki-Miyaura couplings .
  • Steric hindrance : Bulky substituents at the 5-position of the furan ring reduce accessibility to the reaction site, necessitating larger Pd catalysts (e.g., XPhos Pd G3) .
    Methodological validation via Hammett plots or computational DFT studies is recommended to quantify substituent effects .

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Advanced Research Question

  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) quantify IC₅₀ using nitrocefin as a substrate .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity indices (SI >10 indicate low toxicity) .
    For mechanistic insights, molecular docking (AutoDock Vina) against targets like penicillin-binding proteins (PBPs) can rationalize observed bioactivity .

How can contradictory solubility data for this compound be reconciled across studies?

Basic Research Question
Discrepancies arise from:

  • Solvent purity : Trace water in DMSO reduces apparent solubility. Use anhydrous solvents and Karl Fischer titration for verification .
  • Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter solubility. Powder XRD identifies polymorphic phases .
    Advanced researchers should employ Hansen solubility parameters (HSPs) to predict optimal solvents (e.g., chloroform δD=17.8, δP=3.1, δH=5.7) .

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

  • LogP calculation : Use Schrodinger’s QikProp (predicted logP = 3.2 ± 0.3) to assess lipophilicity .
  • pKa estimation : ADMET Predictor software estimates the carbonyl group pKa at ~12.5, indicating stability under physiological conditions .
  • Thermodynamic stability : DFT (B3LYP/6-31G*) calculations confirm the planar furan-methanone core minimizes steric strain .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography is impractical at >10 g scales. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Reactor design : Continuous flow systems improve heat dissipation and reduce reaction times (e.g., 2 h vs. 24 h in batch) .
  • Byproduct management : Tandem MS monitors intermediates in real-time to optimize feed rates and minimize waste .

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